molecular formula C8H15NO2 B1359188 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 676490-94-1

7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1359188
CAS No.: 676490-94-1
M. Wt: 157.21 g/mol
InChI Key: LUZJZZUAMGFJKW-UHFFFAOYSA-N
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Description

7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound with the CAS Number: 676490-94-1 . It has a molecular weight of 157.21 . The IUPAC name for this compound is this compound . It is stored at room temperature and has a physical form of oil .


Synthesis Analysis

The synthesis of this compound involves the alkylation of the pyrrolidine enamine of the key intermediate, ethyl 3-oxopiperidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2/c1-7-6-8(2-3-9-7)10-4-5-11-8/h7,9H,2-6H2,1H3 .


Physical and Chemical Properties Analysis

This compound is an oil that is stored at room temperature . It has a density of 1.117 g/cm3 .

Scientific Research Applications

Dopamine Agonist Activity

7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated for dopamine agonist activity. Although they did not display central nervous system activity, one analogue exhibited potent dopamine agonist activity in a specific cat cardioaccelerator nerve assay (Brubaker & Colley, 1986).

Mass Spectrometry Studies

Mass spectrometric studies of 1,4-dioxa-8-azaspiro[4.5]decane have revealed unique fragmentation patterns. This analysis has contributed to understanding the structure and potential reactions of this compound (Solomons, 1982).

Synthesis of Derivatives

Various derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized, each with unique properties. For example, 8,10-Dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane represents a novel compound class with potential applications in various fields (Kukharev, 1995).

Optical Applications

Some derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been found useful in nonlinear optical applications. For instance, 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) demonstrated potential for use in nonlinear optical devices, such as frequency doublers for laser diodes (Kagawa et al., 1994).

Antibacterial Evaluation

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been studied for their antibacterial activity, showing promise in medical applications. Some compounds exhibited significant in vitro antibacterial activity against various bacterial species (Natarajan et al., 2021).

Mechanism of Action

While the specific mechanism of action for 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is not detailed, it has been suggested that related compounds could be potential brain imaging agents for σ1 receptors .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin or eyes .

Properties

IUPAC Name

7-methyl-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-6-8(2-3-9-7)10-4-5-11-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZJZZUAMGFJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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